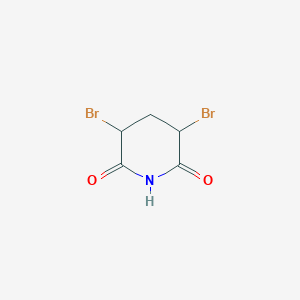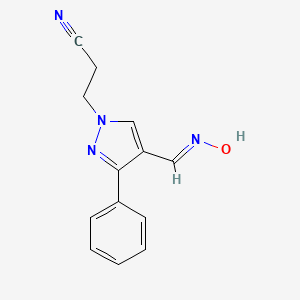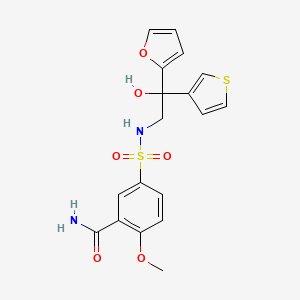
3,5-Dibromopiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromopiperidine-2,6-dione: is a brominated derivative of piperidine-2,6-dione. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the piperidine ring. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dibromopiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.
Mode of Action
This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .
Biochemical Pathways
The action of this compound affects the globin synthesis pathway. By reducing the expression of the WIZ protein, it induces the expression of HbF, which is known to ameliorate symptoms in patients with sickle cell disease and β-thalassemia .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes are beneficial for the treatment of sickle cell disease and β-thalassemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromopiperidine-2,6-dione typically involves the bromination of piperidine-2,6-dione. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of bromine sources such as N-bromosuccinimide (NBS) can also be employed to achieve selective bromination.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,5-Dibromopiperidine-2,6-dione can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxo derivatives or reduced to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling to form alkynyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Amino or thio derivatives of piperidine-2,6-dione.
Oxidation Products: Oxo derivatives of piperidine-2,6-dione.
Reduction Products: Debrominated piperidine-2,6-dione.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromopiperidine-2,6-dione is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a versatile building block for constructing more complex molecules.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties . It is also explored for its role in the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with desired properties.
Comparación Con Compuestos Similares
3,5-Dichloropiperidine-2,6-dione: Similar in structure but with chlorine atoms instead of bromine.
3,5-Diiodopiperidine-2,6-dione: Contains iodine atoms, leading to different reactivity and applications.
3,5-Difluoropiperidine-2,6-dione: Fluorinated derivative with unique properties.
Uniqueness: 3,5-Dibromopiperidine-2,6-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated counterparts. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s behavior in chemical reactions and its interactions in biological systems .
Propiedades
IUPAC Name |
3,5-dibromopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVAYDUBHTRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)C1Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)
![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2714736.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)
![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)




